(1,2,3,5,7,4,6,8-Pentathiatriazocane-4,6,8-triyl)trimethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1,2,3,5,7,4,6,8-Pentathiatriazocane-4,6,8-triyl)trimethanol is a unique chemical compound characterized by its complex structure, which includes multiple sulfur and nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1,2,3,5,7,4,6,8-Pentathiatriazocane-4,6,8-triyl)trimethanol typically involves multi-step reactions starting from simpler precursors. The process may include the formation of intermediate compounds, followed by cyclization and functionalization steps. Specific reaction conditions such as temperature, pressure, and catalysts are crucial for the successful synthesis of this compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. Optimization of reaction parameters and purification techniques are essential to meet industrial standards.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may convert the compound into thiols or amines.
Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution reactions can produce esters or ethers.
Wissenschaftliche Forschungsanwendungen
(1,2,3,5,7,4,6,8-Pentathiatriazocane-4,6,8-triyl)trimethanol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties.
Wirkmechanismus
The mechanism of action of (1,2,3,5,7,4,6,8-Pentathiatriazocane-4,6,8-triyl)trimethanol involves its interaction with specific molecular targets. These interactions can lead to the modulation of biological pathways, such as enzyme inhibition or activation. The compound’s structure allows it to form stable complexes with metal ions, which can be crucial for its biological activity.
Vergleich Mit ähnlichen Verbindungen
- (1,2,3,5,7,4,6,8-Pentathiatriazocane-4,6,8-triyl)triethanol
- (1,2,3,5,7,4,6,8-Pentathiatriazocane-4,6,8-triyl)tripropanol
Uniqueness: (1,2,3,5,7,4,6,8-Pentathiatriazocane-4,6,8-triyl)trimethanol is unique due to its specific arrangement of sulfur and nitrogen atoms, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and stability, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
31490-28-5 |
---|---|
Molekularformel |
C3H9N3O3S5 |
Molekulargewicht |
295.5 g/mol |
IUPAC-Name |
[4,8-bis(hydroxymethyl)-1,2,3,5,7,4,6,8-pentathiatriazocan-6-yl]methanol |
InChI |
InChI=1S/C3H9N3O3S5/c7-1-4-10-5(2-8)12-14-13-6(3-9)11-4/h7-9H,1-3H2 |
InChI-Schlüssel |
FEERKGBUZQRBQC-UHFFFAOYSA-N |
Kanonische SMILES |
C(N1SN(SSSN(S1)CO)CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.